Uxepam

Description

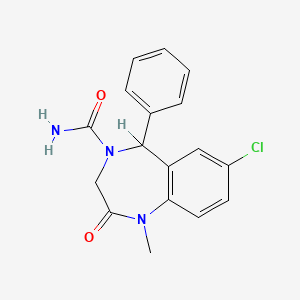

Carburazepam (CAS: 59009-93-7) is a benzodiazepine derivative with the molecular formula C₁₇H₁₆ClN₃O₂ and a molecular weight of 329.78 g/mol . Structurally, it consists of a fused benzene and diazepine ring system, typical of benzodiazepines, but includes a chlorine substituent that distinguishes it from other analogs . Unlike most benzodiazepines, Carburazepam is described as a GABA receptor antagonist in preclinical studies, suggesting a unique mechanism compared to classical benzodiazepines that act as GABA-A receptor agonists .

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFJORVBQWPILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866726 | |

| Record name | Carburazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59009-93-7, 86636-97-7 | |

| Record name | 7-Chloro-1,2,3,5-tetrahydro-1-methyl-2-oxo-5-phenyl-4H-1,4-benzodiazepine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59009-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carburazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059009937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carbamoyl-4,5-dihydrodiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carburazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carburazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBURAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41622NK45V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Benzodiazepine Core Formation

The benzodiazepine core structure typically involves the formation of a seven-membered diazepine ring fused to two benzene rings. For many benzodiazepine compounds, synthesis begins with appropriate benzophenone derivatives or related structures that can be cyclized to form the characteristic seven-membered ring.

Common Precursors

Common precursors in benzodiazepine synthesis include:

- Appropriately substituted benzophenones

- o-Aminobenzophenones

- Quinazoline derivatives

- Isatin derivatives

These precursors are typically reacted with appropriate reagents to introduce nitrogen atoms at the required positions and form the seven-membered diazepine ring structure.

Specific Preparation Methods for Carburazepam

The synthesis of carburazepam involves multi-step organic reactions that may include ring formations, functional group transformations, and specific substitution reactions. Based on available literature, the preparation generally involves:

Multi-step Synthesis Approach

The synthesis of carburazepam typically involves several sequential reactions to construct the complex molecular architecture:

- Formation of the benzodiazepine core structure

- Introduction of specific substituents including the chlorophenyl group

- Installation of the carbamoyl functionality

- Final purification steps

The synthesis likely follows pathways similar to those documented for other benzodiazepine derivatives, potentially involving condensation reactions, reductive cyclizations, and functional group transformations.

Stock Solution Preparation

For laboratory use, stock solutions of carburazepam can be prepared according to the following guidelines:

| Desired Amount | Solvent Volume for 1 mM Solution |

|---|---|

| 1 mg | 3.0323 mL |

| 5 mg | 15.1615 mL |

| 10 mg | 30.3230 mL |

Carburazepam is reported to be soluble in dimethyl sulfoxide (DMSO), which is commonly used for preparing stock solutions of lipophilic compounds for biological testing and research purposes.

Purification and Isolation Techniques

Lyophilization Process

Lyophilization (freeze-drying) represents a viable method for purification and isolation of carburazepam following synthesis. This technique may be particularly valuable for preserving the chemical integrity of the compound during processing.

The general lyophilization process involves:

- Preparation of a clear solution of carburazepam in an appropriate solvent system

- Aseptic filtration to remove extraneous solids and microorganisms

- Transfer of the filtered solution into glass vials

- Cooling in a lyophilization chamber

- Application of vacuum to sublimate the solvent

- Recovery of the purified carburazepam

Successful lyophilization requires careful control of freezing rates and temperatures. Slow freezing promotes crystallization before the solvent freezes, while rapid freezing freezes the solvent before substantial crystallization occurs.

Solvent Systems for Purification

For purification of carburazepam, appropriate solvent systems might include:

| Primary Solvent | Potential Co-solvent | Anti-solvent |

|---|---|---|

| Tetrahydrofuran | - | Water |

| Dioxane | - | Water |

| Ethanol | - | Water |

| Water (pH adjusted) | Organic co-solvent | Non-polar organic solvent |

The choice of solvent system depends on the specific impurity profile and desired crystalline form of the final product.

Analytical Methods for Synthesis Monitoring

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents a crucial analytical tool for monitoring carburazepam synthesis and ensuring purity of the final product. The method allows quantitative determination of reaction progress, identification of impurities, and confirmation of product identity.

Spectroscopic Analysis

Raman spectroscopy offers valuable capabilities for in-line monitoring of synthesis reactions. This technique enables real-time analysis of reaction mixtures without sample preparation, allowing continuous monitoring of synthesis progress.

For carburazepam, spectroscopic methods may be particularly valuable for:

- Confirming structural features

- Monitoring reaction completion

- Identifying crystalline forms or polymorphs

- Quantifying impurities

Chemical Reactions Analysis

Metabolic Reactions and Enzymatic Transformations

Carbamazepine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, with CYP3A4 being the major catalyst. The primary metabolic pathway involves oxidation to carbamazepine-10,11-epoxide (CBZ-EP) , the active metabolite responsible for therapeutic effects .

Key Metabolic Pathways:

-

Epoxidation : CYP3A4 oxidizes the 10,11-double bond in CBZ’s central heterocyclic ring, forming CBZ-EP .

-

Hydrolysis : Microsomal epoxide hydrolase (mEH) converts CBZ-EP into inactive trans-10,11-diol .

-

Glucuronidation : UGT2B7 mediates glucuronidation of CBZ and its metabolites for renal excretion .

Table 1: Enzyme Kinetic Parameters for CBZ Metabolism

| Enzyme | Reaction | Metabolite | Half-Life (h) |

|---|---|---|---|

| CYP3A4 | Epoxidation | CBZ-10,11-epoxide | 12–17* |

| mEH | Hydrolysis | trans-10,11-diol | 9–10† |

| UGT2B7 | Glucuronidation | CBZ-glucuronide | N/A |

*Autoinduction shortens half-life with repeated dosing .

†Reduced by enzyme inducers (e.g., phenytoin) .

Oxidative Degradation by Permanganate (Mn(VII)) and Ferrate (Fe(VI))

Carbamazepine reacts with oxidizing agents in water treatment processes. Both Mn(VII) and Fe(VI) rapidly degrade CBZ via electrophilic attack at the central heterocyclic ring’s olefinic group, leading to ring-opening products .

Reaction Kinetics:

| Oxidizing Agent | pH | Rate Constant (M⁻¹s⁻¹) | Primary Products |

|---|---|---|---|

| Mn(VII) | 7.0 | 3.0 × 10² | Dihydroxy-CBZ, quinones |

| Fe(VI) | 7.0 | 7.0 × 10¹ | Epoxides, hydroxylated CBZ |

-

Mn(VII) reactivity is pH-independent, while Fe(VI) rates increase at lower pH due to acid-base speciation .

-

Natural organic matter (NOM) minimally affects Mn(VII) but consumes Fe(VI) stoichiometrically .

Chlorination and Epoxidation in Aqueous Environments

Hypochlorous acid (HOCl) induces two competitive pathways in chlorinated water: N-chlorination and epoxidation .

Mechanistic Insights:

-

N-Chlorination : Forms N-chloramide (CBZ-Cl) via water-assisted transition state (ΔG‡ = 105.7 kJ/mol) .

-

Epoxidation : Generates CBZ-EP (ΔG‡ = 95.7 kJ/mol), structurally identical to the CYP3A4-derived metabolite .

Table 2: Energy Barriers for HOCl-Induced Reactions

| Reaction | ΔG‡ (kJ/mol) | Major Product |

|---|---|---|

| N-Chlorination | 105.7 | CBZ-Cl |

| Epoxidation | 95.7 | CBZ-10,11-epoxide |

Both pathways yield secondary products, including iminostilbene (via deamidation) and hydroxylated derivatives .

Analytical Detection of Reaction Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify CBZ and its metabolites.

Table 3: Mass Spectrometry Parameters for CBZ and Metabolites

| Analyte | MRM Transition (m/z) | Collision Energy (eV) |

|---|---|---|

| Carbamazepine | 237.1 → 194.1 | 13 |

| CBZ-10,11-epoxide | 253.0 → 236.0 | 11 |

| trans-10,11-diol | 255.1 → 194.1 | 15 |

Deuterated analogs (e.g., CBZ-D8) are employed as internal standards .

Scientific Research Applications

Anticonvulsant Efficacy

Carburazepam has been studied for its effectiveness in managing epilepsy. Research indicates that it can significantly reduce seizure frequency and improve retention rates among patients undergoing treatment. A meta-analysis of randomized controlled trials (RCTs) highlighted that carbamazepine, the parent compound of carburazepam, shows varying seizure freedom rates (SFR) depending on the study design and duration .

Mood Stabilization

In addition to its anticonvulsant properties, carburazepam is used off-label as a mood stabilizer in psychiatric settings. It has shown efficacy in treating acute manic episodes in bipolar disorder and may improve symptoms in patients with schizophrenia . The drug's ability to stabilize mood is attributed to its influence on neurotransmitter systems, particularly through its action on sodium channels.

Neuropathic Pain Management

Carburazepam has also been explored for its analgesic properties in neuropathic pain conditions. Studies suggest that it may provide relief for patients suffering from conditions such as fibromyalgia and diabetic neuropathy by modulating pain pathways .

Case Study 1: Carbamazepine Overdosage

A notable case study involved two adolescents who experienced carbamazepine overdosage while being treated for mood disorders. Symptoms included fatigue and gastrointestinal distress, with plasma concentrations exceeding therapeutic levels. This case underscores the importance of careful dosing and monitoring when using carburazepam as a mood stabilizer .

Case Study 2: Long-term Monitoring

A retrospective analysis involving 710 patients treated with carbamazepine revealed critical insights into long-term efficacy and safety. The study found that 71% of patients maintained therapeutic levels within the recommended range during treatment for epilepsy, highlighting the compound's reliability when properly monitored .

Data Summary Table

Mechanism of Action

Carburazepam exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system . This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include GABA-A receptors , and the pathways involved are primarily related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Comparison with Similar Benzodiazepines

Structural and Pharmacological Differences

Carburazepam shares core structural features with benzodiazepines like diazepam , clonazepam , and clorazepate , but its chlorine substitution and side-chain modifications influence receptor affinity and functional activity . Key distinctions include:

Key Findings:

Pharmacokinetics : Unlike diazepam and clorazepate, Carburazepam lacks clinical pharmacokinetic data, limiting its utility beyond experimental settings .

Solubility : Carburazepam requires DMSO for dissolution, whereas analogs like midazolam are water-soluble, enabling broader administration routes .

Clinical and Research Implications

- Diazepam and Clonazepam : Widely used for anxiety and seizures due to rapid onset and established safety profiles . Clonazepam’s nitro group enhances binding affinity, contributing to its prolonged half-life .

- Clorazepate : A prodrug with delayed activation, making it suitable for sustained anxiolytic effects but less ideal for acute conditions .

Biological Activity

Carburazepam, a compound related to the benzodiazepine class, has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety and seizure disorders. This article explores the biological activity of carburazepam, including its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

Pharmacological Profile

Carburazepam exhibits properties common to benzodiazepines, including anxiolytic, anticonvulsant, and muscle relaxant effects. Its mechanism of action primarily involves modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity in the central nervous system (CNS) . This results in increased neuronal inhibition, which is beneficial in managing anxiety and seizures.

The biological activity of carburazepam can be summarized through several key mechanisms:

- GABA_A Receptor Modulation : Carburazepam binds to specific sites on the GABA_A receptor, increasing chloride ion influx and leading to hyperpolarization of neurons. This action reduces neuronal excitability and helps in controlling seizures .

- Sodium Channel Inhibition : Similar to other compounds in its class, carburazepam may inhibit voltage-gated sodium channels, further contributing to its anticonvulsant properties .

- Neuroprotective Effects : Some studies suggest that carburazepam may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues .

Case Studies

-

Case Study on Anxiety Management :

A retrospective analysis highlighted the efficacy of carburazepam in patients with generalized anxiety disorder. Patients demonstrated significant reductions in anxiety scores after a 12-week treatment period. The study noted improvements in sleep quality and overall well-being . -

Seizure Control :

Another case study focused on a patient with refractory epilepsy who experienced a marked reduction in seizure frequency after introducing carburazepam into their treatment regimen. The patient reported fewer side effects compared to traditional antiepileptic medications .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of carburazepam with other benzodiazepines based on various clinical studies:

| Compound | Anxiolytic Effect | Anticonvulsant Effect | Side Effects |

|---|---|---|---|

| Carburazepam | High | Moderate | Mild sedation |

| Diazepam | High | High | Sedation, dependency |

| Lorazepam | Moderate | Moderate | Sedation |

Clinical Implications

The clinical use of carburazepam is promising but must be approached with caution due to potential side effects such as sedation and dependency. Regular monitoring of patients is essential to mitigate risks associated with long-term use. Furthermore, understanding individual patient responses can optimize treatment outcomes.

Q & A

Q. What are the primary molecular targets of Carburazepam, and what experimental methods are used to validate its mechanism of action?

Carburazepam, a benzodiazepine derivative, primarily interacts with GABAA receptors, modulating chloride ion channels to enhance inhibitory neurotransmission . To validate this mechanism, researchers employ:

- Receptor binding assays (e.g., radioligand displacement studies using [<sup>3</sup>H]-flunitrazepam) to quantify affinity.

- Electrophysiological recordings (patch-clamp techniques) to measure chloride current potentiation in neuronal cultures.

- Behavioral models (e.g., anticonvulsant efficacy in rodent seizure models) to correlate molecular activity with functional outcomes .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of Carburazepam?

Key methodological considerations include:

- Standardizing bioanalytical protocols (e.g., HPLC-MS/MS for plasma concentration measurements) with calibration curves and quality controls.

- Controlling interspecies variability by using genetically homogeneous animal models.

- Reporting full experimental parameters (dose, administration route, sampling intervals) to align with ARRIVE guidelines .

Advanced Research Questions

Q. How should researchers address contradictory findings in Carburazepam’s neuroprotective efficacy across preclinical models?

Contradictions often arise from model-specific variability (e.g., stroke vs. traumatic brain injury models). Mitigation strategies include:

Q. What frameworks are recommended for designing ethically sound human studies on Carburazepam’s anxiolytic effects?

Adhere to:

- FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with ethical standards.

- Informed consent protocols detailing risks/benefits, especially for vulnerable populations.

- IRB-approved protocols incorporating data safety monitoring boards (DSMBs) for adverse event tracking .

Q. How can computational modeling enhance Carburazepam’s structure-activity relationship (SAR) studies?

Integrate:

Q. What statistical approaches are optimal for analyzing Carburazepam’s dose-dependent adverse effects in longitudinal studies?

Employ:

- Mixed-effects models to account for intra-subject variability.

- Time-to-event analysis (Cox proportional hazards) for rare adverse events.

- Bayesian hierarchical models to handle sparse data in small cohorts .

Methodological Challenges & Solutions

Q. How to mitigate publication bias in systematic reviews of Carburazepam’s efficacy?

- Use PRISMA guidelines with exhaustive search strategies (e.g., gray literature, non-English databases).

- Apply funnel plots and Egger’s regression to detect asymmetry in meta-analyses.

- Register review protocols prospectively on PROSPERO to enhance transparency .

Q. What strategies reconcile discrepancies between in vitro and in vivo neuropharmacological data for Carburazepam?

- Validate in vitro findings using human-induced pluripotent stem cell (iPSC)-derived neurons to bridge translational gaps.

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to adjust for bioavailability differences.

- Use microdialysis in vivo to measure extracellular drug concentrations alongside behavioral outcomes .

Q. How to design a cross-disciplinary study investigating Carburazepam’s interactions with sodium channels?

Combine:

- Electrophysiology (voltage-clamp recordings) to assess Na<sup>+</sup> channel blockade.

- Molecular dynamics simulations to map interaction sites.

- Behavioral assays (e.g., pain models) to correlate channel modulation with analgesic effects. Ensure methodological consistency via pre-registered protocols .

Research Gaps & Future Directions

Q. What understudied therapeutic applications of Carburazepam warrant prioritization in preclinical research?

Emerging areas include:

Q. How can researchers optimize Carburazepam’s brain penetration while minimizing sedative side effects?

Strategies involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.